molecular formula C24H16N2O6S B14319269 1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) CAS No. 105112-85-4

1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)

Cat. No.: B14319269
CAS No.: 105112-85-4
M. Wt: 460.5 g/mol
InChI Key: SGVPJQCUGILXCQ-UHFFFAOYSA-N
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Description

1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) is a complex organic compound characterized by the presence of sulfone, phenylene, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) typically involves the reaction of 4,4’-sulfonyldiphenol with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenylene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Oxidation: The sulfone group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation, sulfuric acid as a catalyst.

    Oxidation: Hydrogen peroxide, acetic acid as a solvent.

Major Products Formed

    Reduction: 1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-aminobenzene)

    Substitution: Various substituted derivatives depending on the substituent introduced.

    Oxidation: Sulfoxide or sulfone derivatives.

Scientific Research Applications

1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the phenylene rings can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(Sulfonyldi-4,1-phenylene)bis(3-phenylurea)
  • 1,1’-(Sulfonyldi-4,1-phenylene)bis(3-(2,4-xylyl)urea)
  • 1,1’-(Sulfonyldi-4,1-phenylene)bis(2-phenylethanedione)

Uniqueness

The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

CAS No.

105112-85-4

Molecular Formula

C24H16N2O6S

Molecular Weight

460.5 g/mol

IUPAC Name

1-nitro-3-[4-[4-(3-nitrophenoxy)phenyl]sulfanylphenoxy]benzene

InChI

InChI=1S/C24H16N2O6S/c27-25(28)17-3-1-5-21(15-17)31-19-7-11-23(12-8-19)33-24-13-9-20(10-14-24)32-22-6-2-4-18(16-22)26(29)30/h1-16H

InChI Key

SGVPJQCUGILXCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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